molecular formula C18H21F3N6O2 B5500108 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B5500108
M. Wt: 410.4 g/mol
InChI Key: RSWASONCZBXZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C18H21F3N6O2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.16780842 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-CML Activity and PI3K/AKT Signaling Pathway Inhibition

A study involving the design and synthesis of novel urea derivatives, including compounds with structures related to N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea, demonstrated potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds showed significant biological activity in cellular assays, with low cellular toxicity. They exhibited an induced-apoptosis effect on the CML cell line and impacted the PI3K/Akt signaling pathway, suggesting their potential as lead molecules for chronic myeloid leukemia and cancer treatment (Li et al., 2019).

Antibacterial and Antifungal Activities

Research on N-alkyl substituted urea derivatives, including those with morpholine moieties similar to the compound , revealed antibacterial and antifungal properties. The compounds showed potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential in developing new antimicrobial agents (Zheng et al., 2010).

Chemical Synthesis and Structural Studies

The utility of urea derivatives in chemical synthesis has been demonstrated through various studies. For instance, research on the Lossen rearrangement highlighted the synthesis of ureas from carboxylic acids using specific reagents, offering a method to achieve good yields without racemization under mild conditions. This process is significant for synthesizing ureas, including those related to the compound , in an environmentally friendly and cost-effective manner (Thalluri et al., 2014).

Enzyme Inhibition Studies

Compounds structurally related to this compound have been studied for their enzyme inhibition properties. For example, tetrahydropyrimidine derivatives were tested for their ability to inhibit carbonic anhydrase and cholinesterase enzymes, showing effective inhibition profiles. Such studies are vital for understanding the potential therapeutic applications of these compounds in treating conditions related to enzyme dysregulation (Sujayev et al., 2016).

Properties

IUPAC Name

1-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-2-1-3-14(10-13)26-17(28)23-5-4-22-15-11-16(25-12-24-15)27-6-8-29-9-7-27/h1-3,10-12H,4-9H2,(H,22,24,25)(H2,23,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWASONCZBXZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.